molecular formula C15H15N3OS B2695964 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 610274-73-2

3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2695964
CAS RN: 610274-73-2
M. Wt: 285.37
InChI Key: PUIJVCFPPSNXQA-UHFFFAOYSA-N
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Description

“3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C15H15N3OS and a molecular weight of 285.36 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing a thiophene ring fused with a pyrimidinone ring . The molecule also contains amino, methyl, and phenyl functional groups .

Scientific Research Applications

Synthesis and Biological Activities

The compound 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Research has focused on synthesizing novel compounds from this precursor and evaluating their potential as analgesic, anti-inflammatory, and antimicrobial agents.

  • Analgesic and Anti-Inflammatory Activities

    Novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones, synthesized from 3-amino-2-methylthio-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-one, have shown significant analgesic and anti-inflammatory activities. One compound, in particular, demonstrated potent analgesic activity, surpassing the reference standard, diclofenac sodium, in efficacy while exhibiting only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007).

  • Antimicrobial and Antiproliferative Properties

    Derivatives of 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been investigated for their antimicrobial and antiproliferative effects. For instance, thienopyrimidine derivatives have shown promising activity against fungi, bacteria, and inflammation, highlighting the potential of these compounds in developing new therapeutic agents (Tolba et al., 2018).

  • Radioprotective and Antitumor Activity

    Some novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have exhibited promising radioprotective and antitumor activities. These findings suggest the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy and protection against radiation-induced damage (Alqasoumi et al., 2009).

Synthesis Methods and Chemical Reactions

  • Innovative Synthesis Routes: The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds related to 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, has been improved through green chemistry approaches. One notable method involves a catalytic four-component reaction, offering a step-economical and environmentally friendly alternative to traditional synthetic routes (Shi et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s used for proteomics research, which suggests it may interact with proteins in some way .

Future Directions

The future directions for this compound are not specified in the available resources. Given its use in proteomics research , it may have potential applications in the study of protein function and interactions.

properties

IUPAC Name

3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)12-9(2)20-14-13(12)15(19)18(16)10(3)17-14/h4-7H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIJVCFPPSNXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C(=N3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

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